N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide
CAS No.:
Cat. No.: VC13424673
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O |
|---|---|
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C11H18N4O/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3,(H,14,16) |
| Standard InChI Key | MEHSOKFAHRXIGH-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CN(N=C1)CC2CCNCC2 |
| Canonical SMILES | CC(=O)NC1=CN(N=C1)CC2CCNCC2 |
Introduction
Molecular Structure and Nomenclature
The compound’s IUPAC name, N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide, reflects its three primary components:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
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Piperidin-4-ylmethyl group: A six-membered saturated ring containing one nitrogen atom, attached via a methyl bridge to the pyrazole’s N1 position.
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Acetamide substituent: A carboxamide group (-NHCOCH₃) at the pyrazole’s C4 position.
The molecular formula is C₁₁H₁₈N₄O, yielding a molecular weight of 222.29 g/mol. Structural analogs, such as N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride , highlight the importance of substitution patterns on pharmacological properties.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide likely involves multi-step reactions, drawing parallels to methods used for related pyrazole-piperidine conjugates :
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Pyrazole Core Formation:
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Piperidine Substitution:
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Acetamide Introduction:
Industrial-Scale Optimization
Industrial synthesis emphasizes yield and purity through:
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Chromatographic Purification: Silica gel column chromatography to isolate intermediates .
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Recrystallization: Ethanol-water mixtures for final product crystallization.
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Process Analytical Technology (PAT): Real-time monitoring using HPLC or NMR to ensure reaction completion .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 222.29 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| LogP (Partition Coefficient) | Estimated ~1.2 (indicating moderate lipophilicity) |
| pKa | ~7.1 (amine group), ~10.2 (amide) |
The compound’s solubility profile and logP suggest suitability for oral bioavailability, while the pKa values influence its ionization state under physiological conditions .
Biological Activity and Mechanisms
Hypothesized Targets
Structural analogs of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide exhibit activity against:
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Phosphoinositide 3-kinases (PI3Ks): Pyrazolo[1,5-a]pyrimidine derivatives with piperidine substituents show potent PI3K-δ inhibition, a target in oncology and immunology .
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Microbial Enzymes: 1,3-Diarylpyrazolyl-acylsulfonamides demonstrate anti-tubercular activity by targeting Mycobacterium tuberculosis (Mtb) under acidic and nitrosative stress .
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Cancer Cell Lines: Pyrazoline-thiazolidinone conjugates inhibit leukemia cell proliferation with GI₅₀ values <5 μM .
Structure-Activity Relationships (SAR)
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Piperidine Substituents: Bulky groups (e.g., tert-butyl) enhance target affinity but may reduce solubility .
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Acetamide Position: C4-substitution on pyrazole optimizes hydrogen bonding with enzymatic active sites .
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Methyl Bridge: Facilitates conformational flexibility, improving binding to allosteric pockets.
Challenges and Future Directions
Pharmacokinetic Optimization
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Metabolic Stability: Cytochrome P450-mediated oxidation of the piperidine ring may necessitate prodrug strategies.
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BBB Penetration: Introducing fluorine atoms or reducing molecular polarity could improve CNS delivery .
Target Identification
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